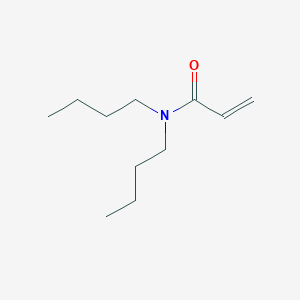

N,N-ジブチルプロプ-2-エナミド

概要

説明

N,N-DI-n-BUTYLACRYLAMIDE is a synthetic organic compound that belongs to the class of amides. It is widely used in various fields, including medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological activity.

科学的研究の応用

Polymer Synthesis and Hydrogels

Hydrogel Formation

N,N-Di-n-butylacrylamide is commonly used in the synthesis of hydrogels due to its hydrophilic properties. Hydrogels made from this compound exhibit excellent swelling behaviors and can be tailored for specific applications in drug delivery systems. For instance, copolymers formed with acrylamide have shown promising results in controlled release mechanisms for therapeutic agents, enhancing the efficacy of drug delivery systems .

Case Study: Drug Delivery Systems

In a study focusing on thermoresponsive hydrogels, copolymers of N,N-di-n-butylacrylamide were synthesized alongside N-isopropylacrylamide. These hydrogels demonstrated significant changes in viscosity with temperature variations, making them ideal candidates for responsive drug delivery applications . The mechanical properties and swelling behavior were characterized to optimize their performance in biological environments.

| Property | Value |

|---|---|

| Composition | P(N,N-di-n-butylacrylamide-co-acrylamide) |

| Swelling Ratio | 300% in physiological saline |

| Viscosity (at 37°C) | 580 ± 100 mPa·s |

Biomedical Applications

Cell Encapsulation

N,N-Di-n-butylacrylamide is also employed in cell encapsulation techniques. The hydrogels created from this compound can support cell viability and function, making them suitable for tissue engineering applications. They provide a three-dimensional matrix that mimics the extracellular environment, facilitating cell growth and differentiation .

Case Study: Tissue Engineering

Research has shown that scaffolds made from N,N-di-n-butylacrylamide-based hydrogels can effectively encapsulate stem cells, promoting their proliferation and differentiation into desired cell types. This application is particularly relevant in regenerative medicine, where creating functional tissues is critical .

Separation Techniques

Capillary Electrophoresis

N,N-Di-n-butylacrylamide is utilized in capillary electrophoresis as a component of separation media. Its incorporation into polymeric matrices enhances the resolution and efficiency of biomolecule separation processes. The use of this compound helps suppress electroosmotic flow, allowing for better control over the separation process .

| Technique | Advantage |

|---|---|

| Capillary Electrophoresis | High resolution and efficiency |

| Polymer Matrix | Suppresses electroosmotic flow |

Environmental Applications

Pollutant Removal

Recent studies have explored the use of N,N-di-n-butylacrylamide-based polymers for environmental remediation, particularly in removing pollutants from water sources. The hydrophilic nature of these polymers allows them to absorb contaminants effectively, making them suitable for water treatment processes.

作用機序

Target of Action

N,N-dibutylprop-2-enamide, also known as N,N-DI-n-BUTYLACRYLAMIDE, is a type of enamide . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The primary targets of N,N-dibutylprop-2-enamide are likely to be the enzymes or proteins that interact with enamides.

Mode of Action

The mode of action of N,N-dibutylprop-2-enamide involves the dehydrogenation of amides . This process usually occurs on the acyl side, benefitting from enolate chemistry like the desaturation of ketones and esters . An Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .

Biochemical Pathways

The biochemical pathways affected by N,N-dibutylprop-2-enamide are likely related to the synthesis and reactions of enamides . For instance, the compound can undergo a reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . The downstream effects of these pathways can lead to the formation of various pharmaceutical compounds and synthetic intermediates .

Pharmacokinetics

The compound’s molecular weight is 18329 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N,N-dibutylprop-2-enamide’s action is the formation of enamides and β-halogenated enamides . These compounds are important in the synthesis of various pharmaceuticals and organic compounds .

Action Environment

The action of N,N-dibutylprop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of the reductive hydroalkylation of the compound can be affected by the steric hindrance of the alkyl substituents on the enamide . In the case of less bulky alkyl substituents, good yields are achieved .

準備方法

Synthetic Routes and Reaction Conditions: N,N-DI-n-BUTYLACRYLAMIDE can be synthesized through the oxidative desaturation of amides. This process involves the use of iron-assisted regioselective oxidative desaturation, which provides an efficient approach to enamides and β-halogenated enamides . The reaction conditions typically involve the use of iron catalysts and specific reaction temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of N,N-DI-n-BUTYLACRYLAMIDE often involves large-scale synthesis using similar oxidative desaturation methods. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications.

化学反応の分析

Types of Reactions: N,N-DI-n-BUTYLACRYLAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides to form enamides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding amine.

Substitution: Halogenation reactions can be performed using halogenating agents to introduce halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions include β-halogenated enamides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

類似化合物との比較

- N,N-dimethylformamide (DMF)

- N,N-dimethylacetamide (DMA)

- N,N-diethylacetamide

Comparison: N,N-DI-n-BUTYLACRYLAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike N,N-dimethylformamide and N,N-dimethylacetamide, which are commonly used as solvents, N,N-DI-n-BUTYLACRYLAMIDE is primarily used for its reactivity and biological activity . Its longer alkyl chains and the presence of the prop-2-enamide group make it more suitable for specific applications in organic synthesis and biological research.

生物活性

N,N-DI-n-butylacrylamide (DBA) is a compound with significant biological implications, particularly in the fields of polymer chemistry and biomedical applications. This article explores the biological activity of DBA, including its synthesis, antimicrobial properties, and potential applications in tissue engineering.

- Molecular Formula : CHNO

- Molecular Weight : 183.29 g/mol

- CAS Number : 2274-13-7

DBA is characterized by its amide functional group, which contributes to its reactivity and interaction with biological systems. The compound is primarily used in the synthesis of polymers that exhibit specific biological activities.

Synthesis and Characterization

DBA can be synthesized through radical polymerization methods, often involving the copolymerization with other monomers such as maleic anhydride. The copolymerization process allows for the tuning of physical properties and biological activity through the manipulation of monomer ratios.

Table 1: Copolymerization Conditions

| Monomer | Solvent | Temperature (°C) | Initiator |

|---|---|---|---|

| DBA | DMF | 60 | AIBN |

| NTBA | p-Dioxane | 65 | AIBN |

Antimicrobial Activity

The antimicrobial properties of DBA and its copolymers have been investigated against various pathogens. Studies demonstrate that DBA exhibits significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of DBA Copolymers

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Klebsiella pneumoniae | 14 |

| Candida albicans | 10 |

| Aspergillus flavus | 11 |

The antimicrobial efficacy increases with the concentration of DBA in the copolymer matrix, indicating that higher levels of DBA enhance the overall biological activity against these microorganisms .

Case Studies on Biological Applications

- Tissue Engineering : DBA-based polymers have shown promise in osteochondral tissue engineering. The hydrophilic nature of these polymers allows for better cell adhesion and proliferation, which are critical for tissue regeneration. Research has indicated that scaffolds made from DBA copolymers can support chondrocyte growth and maintain cartilage-like properties .

- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, DBA is being explored as a potential carrier for drug delivery systems. The incorporation of therapeutic agents into DBA-based hydrogels can enhance the localized delivery of drugs, particularly in cancer therapies where targeted action is crucial.

- Biocompatibility Studies : In vitro studies assessing the cytotoxicity of DBA copolymers have shown low toxicity levels towards mammalian cells, making them suitable candidates for biomedical applications. The ability to modify the polymer's surface properties further enhances biocompatibility .

特性

IUPAC Name |

N,N-dibutylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMSHXCPBXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439556 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-13-7 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。